(1R,2S)-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
Trans-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a sulfonyl chloride group.
Preparation Methods
The synthesis of (1R,2S)-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves several steps. One common method includes the reaction of 3-bromophenylcyclopropane with sulfonyl chloride under specific conditions. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Trans-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like triethylamine for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trans-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, such as its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,2S)-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The bromophenyl group can also interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Trans-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-(3-Bromophenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group.
2-(3-Bromophenyl)cyclopropane-1-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group.
The uniqueness of (1R,2S)-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(1R,2S)-2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZKOXRMLNWDEB-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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